Methyl 6-bromo-2-methyl-3-nitrobenzoate
Description
General Context of Nitroaromatic Compounds in Organic Chemistry
Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, represent a cornerstone of modern organic chemistry. bldpharm.comechemi.com The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. rsc.org This electronic effect deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position, but it facilitates nucleophilic aromatic substitution. rsc.org
The versatility of nitroaromatic compounds stems from the rich chemistry of the nitro group itself. bldpharm.com One of the most synthetically useful transformations is its reduction to an amino group (—NH₂), which provides a gateway to a vast array of other functionalities. rsc.org This reduction is a fundamental step in the industrial synthesis of anilines, which are precursors to numerous dyes, pharmaceuticals, and polymers. bldpharm.com Consequently, nitroaromatics are crucial intermediates in the production of a wide range of commercial products, including agrochemicals, analgesics, and antibiotics. echemi.comachmem.com
Significance of Halogenated and Alkyl-Substituted Benzoate (B1203000) Esters in Contemporary Chemical Research
Benzoate esters, compounds containing the C₆H₅COOR functional group, are prevalent in both nature and chemical synthesis. sigmaaldrich.com The incorporation of halogen (e.g., bromo, chloro) and alkyl (e.g., methyl) substituents onto the benzene (B151609) ring of these esters creates a diverse class of chemical building blocks with tailored properties.
Halogen atoms serve as versatile synthetic handles, most notably as reactants in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The position of the halogen influences the regioselectivity of these reactions. Alkyl groups, such as a methyl group, also impact the molecule's reactivity and stereochemistry through electronic and steric effects.
The ester functional group itself can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding to the synthetic utility of these compounds. The combination of halogen, alkyl, and ester functionalities on a single aromatic ring provides chemists with a powerful scaffold for constructing complex molecular architectures. This makes halogenated and alkyl-substituted benzoate esters valuable intermediates in medicinal chemistry and materials science.
Academic Research Overview of Methyl 6-bromo-2-methyl-3-nitrobenzoate
This compound is a specific substituted nitrobenzoate ester. It is cataloged by chemical suppliers and identified by a unique CAS Number, indicating its availability for research and commercial purposes. echemi.com Its fundamental chemical properties are derived from its molecular structure.
| Property | Data |
| CAS Number | 731810-03-0 echemi.com |
| Molecular Formula | C₉H₈BrNO₄ echemi.com |
| Molecular Weight | 274.07 g/mol achmem.com |
| Synonym | 6-bromo-2-methyl-3-nitro-benzoic acid methyl ester echemi.com |
Despite its availability, a review of published scientific literature indicates that this compound has not been the subject of extensive academic study. Detailed reports on its specific synthesis, reaction pathways, or direct applications are not prominent in peer-reviewed journals or patents.
However, its structure suggests significant potential as a chemical intermediate. The utility of such a molecule can be inferred by examining closely related compounds. For instance, the non-brominated analog, Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1), serves as a documented precursor in the synthesis of more complex molecules. google.com Research has shown its use in the preparation of key intermediates for pharmaceuticals, such as in a patented process for the synthesis of Lenalidomide. It is also used as a starting material for various heterocyclic compounds, including methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one. google.com The presence of the bromine atom in this compound offers an additional reaction site, suggesting it could be a valuable building block for creating a range of substituted aromatic compounds through reactions like palladium-catalyzed cross-coupling.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAPNCIKBLBVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Positional Isomerism of Brominated Methylnitrobenzoates
Systematic IUPAC Nomenclature of Methyl 6-bromo-2-methyl-3-nitrobenzoate
The systematic IUPAC name for the compound with the CAS number 731810-03-0 is This compound . bldpharm.com This nomenclature is derived from the parent molecule, methyl benzoate (B1203000). The substituents on the benzene (B151609) ring are numbered to give the lowest possible locants, starting from the carbon atom attached to the ester group. Accordingly, the bromine atom is at position 6, the methyl group is at position 2, and the nitro group is at position 3.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| CAS Number | 731810-03-0 bldpharm.com |
| Molecular Formula | C9H8BrNO4 bldpharm.com |
| Molecular Weight | 274.07 g/mol bldpharm.com |
| SMILES Code | O=C(OC)C1=C(Br)C=CC([N+]=O)[O-])=C1C bldpharm.com |
Analysis of Positional Isomers and Related Structural Analogues
The arrangement of bromo, methyl, and nitro groups on the methyl benzoate core structure leads to several positional isomers, each with distinct properties and synthetic pathways. The following subsections explore some of these isomers in detail.
Methyl 2-(bromomethyl)-3-nitrobenzoate
Methyl 2-(bromomethyl)-3-nitrobenzoate is a significant intermediate in organic synthesis, particularly in the production of pharmaceuticals. chemicalbook.com It is a white or light yellow solid at room temperature and is soluble in alcoholic organic solvents but not in water. chemicalbook.com The presence of a bromomethyl group and a nitro group makes it a highly reactive compound. nbinno.com
The synthesis of this isomer typically involves the bromination of Methyl 2-methyl-3-nitrobenzoate. nbinno.com This reaction is often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis-2-methylpropanenitrile in a solvent such as carbon tetrachloride, under reflux conditions. chemicalbook.comchemicalbook.com
Table 2: Properties of Methyl 2-(bromomethyl)-3-nitrobenzoate
| Property | Value |
|---|---|
| CAS Number | 98475-07-1 biosynth.com |
| Molecular Formula | C9H8BrNO4 biosynth.com |
| Molecular Weight | 274.07 g/mol biosynth.com |
| Melting Point | 72-74°C nbinno.com |
Methyl 3-bromo-2-fluoro-6-nitrobenzoate
This structural analogue introduces a fluorine atom into the benzene ring, which can significantly alter its electronic properties and reactivity.
Table 3: Properties of Methyl 3-bromo-2-fluoro-6-nitrobenzoate
| Property | Value |
|---|---|
| CAS Number | 1805503-98-3 chemscene.com |
| Molecular Formula | C8H5BrFNO4 chemscene.com |
| Molecular Weight | 278.03 g/mol chemscene.com |
Methyl 3-bromo-2-methyl-5-nitrobenzoate
In this isomer, the positions of the bromo and nitro groups are altered compared to the primary compound of interest. The IUPAC name for this compound is methyl 3-bromo-2-methyl-5-nitrobenzoate. nih.gov
Methyl 5-bromo-2-methyl-3-nitrobenzoate
Methyl 5-bromo-2-methyl-3-nitrobenzoate is another positional isomer with a distinct substitution pattern. nih.gov It can be synthesized from 5-bromo-2-methyl-3-nitrobenzoic acid through esterification. echemi.com One method involves reacting the carboxylic acid with thionyl chloride (SOCl2) followed by the addition of methanol (B129727). echemi.com An alternative synthesis involves the reaction of 5-bromo-2-methyl-3-nitrobenzoic acid with methyl iodide in the presence of sodium carbonate in DMF. echemi.com
Table 5: Properties of Methyl 5-bromo-2-methyl-3-nitrobenzoate
| Property | Value |
|---|---|
| CAS Number | 220514-28-3 echemi.com |
| Molecular Formula | C9H8BrNO4 echemi.com |
| Molecular Weight | 274.07 g/mol nih.gov |
| Melting Point | 51.0 to 55.0 °C echemi.com |
| Boiling Point | 329.5°C at 760 mmHg echemi.com |
Proton NMR (¹H NMR) data for this isomer shows distinct peaks corresponding to the different protons in the molecule. The spectrum in CDCl3 exhibits a doublet at δ 8.12 (J=2.0 Hz, 1H), a doublet at δ 7.97 (J=2.0 Hz, 1H), a singlet at δ 3.95 (s, 3H), and a singlet at δ 2.57 (s, 3H). echemi.com
Methyl 2-bromo-6-methyl-3-nitrobenzoate
The final isomer discussed is Methyl 2-bromo-6-methyl-3-nitrobenzoate. The systematic name for a closely related compound without the methyl group is BENZOIC ACID, 2-BROMO-6-NITRO-, METHYL ESTER. chemscene.com
Table 6: Properties of a Related Analogue, Methyl 2-bromo-6-nitrobenzoate
| Property | Value |
|---|---|
| CAS Number | 135484-76-3 chemscene.com |
| Molecular Formula | C8H6BrNO4 chemscene.com |
| Molecular Weight | 260.04 g/mol chemscene.com |
Methodologies for Differentiating Isomeric Structures
The unambiguous identification of a specific isomer like this compound from its various positional isomers requires the use of sophisticated analytical techniques. The most powerful of these are spectroscopic methods, which provide detailed information about the molecule's atomic arrangement and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most definitive method for determining the structure of organic molecules in solution. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide a wealth of information for differentiating isomers.
¹H NMR Spectroscopy: The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the nitro (-NO₂) and bromo (-Br) groups, will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The methyl (-CH₃) and methyl ester (-COOCH₃) groups have characteristic chemical shifts. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons provide invaluable information about their relative positions. For instance, the number of adjacent protons determines whether a signal appears as a singlet, doublet, triplet, or a more complex multiplet. By analyzing the chemical shifts, integration (the area under each peak, proportional to the number of protons), and coupling constants (J-values), the substitution pattern on the benzene ring can be deduced.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shift of each carbon atom is unique to its environment. The presence of electronegative substituents dramatically affects the chemical shifts of the aromatic carbons. The number of distinct signals in a ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For symmetrical molecules, fewer signals will be observed than the actual number of carbon atoms. This can be a key piece of evidence in distinguishing between isomers with different symmetry elements.
Illustrative Spectroscopic Data for Related Isomers:
While specific, publicly available ¹H and ¹³C NMR data for this compound is limited, the data for related isomers highlight how NMR spectroscopy is used for structural differentiation. For example, the ¹H NMR spectrum of Methyl 3-nitrobenzoate shows signals in the aromatic region that are distinct from those of Methyl 4-nitrobenzoate (B1230335) due to the different positions of the nitro group relative to the methyl ester. rsc.org
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While positional isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ. The way the molecule breaks apart can provide clues about the relative positions of the substituents. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with very high accuracy, confirming the molecular formula.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The stretching and bending vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For brominated methylnitrobenzoates, key absorptions would include those for the C=O of the ester group, the N-O bonds of the nitro group, and various vibrations associated with the substituted benzene ring. While IR spectroscopy can confirm the presence of the necessary functional groups, it is generally less powerful than NMR for distinguishing between positional isomers, although subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for this purpose.
X-ray Crystallography:
For crystalline solids, X-ray crystallography provides the most definitive structural information. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. This method provides an unambiguous determination of the isomeric structure.
By employing a combination of these methodologies, chemists can confidently elucidate the structure of a specific brominated methylnitrobenzoate and differentiate it from all other possible positional isomers. The synergy between NMR, MS, and IR spectroscopy, and, when possible, X-ray crystallography, provides a comprehensive and detailed picture of the molecular architecture.
Synthetic Pathways and Methodological Advancements for Methyl 6 Bromo 2 Methyl 3 Nitrobenzoate
Synthesis of Precursor Molecules
The primary precursor for the target molecule is Methyl 2-methyl-3-nitrobenzoate. The synthesis of this intermediate begins with its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, which is then esterified.
Esterification Reactions for Methyl 2-methyl-3-nitrobenzoate
The conversion of 2-methyl-3-nitrobenzoic acid to its methyl ester, Methyl 2-methyl-3-nitrobenzoate, is a critical step. This transformation is typically achieved through Fischer-Speier esterification, a well-established method in organic chemistry. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. truman.edutcu.edu The equilibrium of the reaction is driven towards the product side by using a large excess of methanol. truman.edu
A general procedure involves dissolving 2-methyl-3-nitrobenzoic acid in anhydrous methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for several hours. tcu.edu After the reaction is complete, the excess methanol is typically removed by distillation, and the crude product is isolated. Purification is often carried out by recrystallization from a suitable solvent like methanol to yield the pure ester. truman.edu
According to one documented procedure for a similar compound, 500 g of 2-nitro-3-methylbenzoic acid was reacted with 3 liters of methanol in the presence of 253 mL of thionyl chloride, which generates HCl in situ as the catalyst. The reaction mixture was heated to reflux overnight, yielding 503.5 g (a 93.5% yield) of the corresponding methyl ester. prepchem.com Another patent suggests the esterification of 2-methyl-3-nitrobenzoic acid can be performed using various methylating agents, such as dimethyl sulfate (B86663) or diazomethane, in the presence of a base in a polar solvent at ambient temperature. google.com
Table 1: Reagents and Conditions for Esterification
| Carboxylic Acid | Alcohol/Methylating Agent | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| 2-methyl-3-nitrobenzoic acid | Methanol | Sulfuric Acid | Reflux | High (Typical) |
| 2-nitro-3-methylbenzoic acid | Methanol | Thionyl Chloride | Reflux | 93.5% prepchem.com |
Alternative Synthetic Approaches to Key Intermediates
The primary intermediate, 2-methyl-3-nitrobenzoic acid, can itself be synthesized through various routes. A common industrial method involves the oxidation of 3-nitro-o-xylene. chemicalbook.comgoogle.com In one approach, 3-nitro-o-xylene is oxidized using hydrogen peroxide in the presence of a catalyst system comprising manganese(II) acetate (B1210297) and cobalt(II) acetate in hexanoic acid at 60°C for 12 hours. This process yields 2-methyl-3-nitrobenzoic acid with a reported yield of 87%. chemicalbook.com An alternative, more environmentally friendly method utilizes oxygen from the air for the oxidation of 3-nitro-o-xylene at 90-100°C in the presence of a catalyst, achieving a yield of up to 80%. google.com
Another synthetic strategy starts from m-methyl benzoic acid (m-toluic acid), which is nitrated using nitric acid at low temperatures (-30 to -15 °C) to selectively produce 2-nitro-3-methyl benzoic acid. google.com This highlights the importance of controlling reaction conditions to achieve the desired regioselectivity.
Strategic Bromination Reactions in Nitrobenzoate Systems
With the precursor Methyl 2-methyl-3-nitrobenzoate in hand, the next critical step involves the introduction of a bromine atom. This can be targeted at either the side-chain (the methyl group) or the aromatic ring, depending on the desired final product.
Side-Chain Bromination Techniques (e.g., conversion to Methyl 2-(bromomethyl)-3-nitrobenzoate)
For the synthesis of related compounds, such as the pharmaceutical intermediate for Lenalidomide, the side-chain of Methyl 2-methyl-3-nitrobenzoate is brominated to form Methyl 2-(bromomethyl)-3-nitrobenzoate. google.comchemicalbook.comnbinno.com This reaction is a free-radical substitution, typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobis-2-methylpropanenitrile (AIBN). chemicalbook.comchemicalbook.com
The reaction is generally performed in a non-polar solvent like carbon tetrachloride or acetonitrile (B52724) under reflux conditions. google.comchemicalbook.comchemicalbook.com For instance, a solution of Methyl 2-methyl-3-nitrobenzoate (21 g) in carbon tetrachloride (300 mL) is heated to reflux, followed by the addition of NBS (23 g) and AIBN (1.8 g). The mixture is stirred under reflux overnight to complete the reaction. chemicalbook.comchemicalbook.com This selective bromination of the benzylic methyl group is known as the Wohl-Ziegler reaction. masterorganicchemistry.com
Table 2: Conditions for Side-Chain Bromination
| Starting Material | Brominating Agent | Initiator | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | Reflux | Methyl 2-(bromomethyl)-3-nitrobenzoate chemicalbook.comchemicalbook.com |
| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS) | AIBN | Acetonitrile | 55-60°C | Methyl 2-(bromomethyl)-3-nitrobenzoate google.com |
Regioselective Aromatic Bromination for Synthesis of Methyl 6-bromo-2-methyl-3-nitrobenzoate
The synthesis of the target compound, this compound, requires the selective bromination of the aromatic ring at position 6. Direct electrophilic aromatic bromination of Methyl 2-methyl-3-nitrobenzoate is complex due to the directing effects of the existing substituents. The methyl group (-CH₃) and the methyl ester group (-COOCH₃) are ortho, para-directing, while the nitro group (-NO₂) is a meta-directing deactivator. The interplay of these effects makes predicting the outcome of a direct bromination challenging without specific experimental data.
A more plausible synthetic route involves starting with a precursor that already contains the desired bromine-methyl arrangement on the aromatic ring. A potential starting material is 2-bromo-6-nitrotoluene (B1266184). The synthesis of 2-bromo-6-nitrotoluene can be accomplished from 2-methyl-3-nitroaniline (B147196) via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine using cuprous bromide. chemicalbook.com
Once 2-bromo-6-nitrotoluene is obtained, the synthetic sequence would involve the oxidation of the methyl group to a carboxylic acid, followed by esterification to yield the final product, this compound. This multi-step approach offers better regiochemical control compared to attempting a direct aromatic bromination on a highly substituted ring.
Comprehensive Synthesis Procedures for this compound
The proposed multi-step synthesis would proceed as follows:
Synthesis of 2-Bromo-6-nitrotoluene: This intermediate can be prepared from 2-methyl-3-nitroaniline. The aniline (B41778) is first diazotized using a solution of sodium nitrite (B80452) in a strong acid like hydrobromic acid at low temperatures. The resulting diazonium salt is then treated with a solution of cuprous bromide (CuBr) to substitute the diazonium group with a bromine atom, yielding 2-bromo-6-nitrotoluene. chemicalbook.com
Oxidation to 6-Bromo-2-methyl-3-nitrobenzoic acid: The methyl group of 2-bromo-6-nitrotoluene would then be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. The reaction would need to be carefully controlled to avoid side reactions.
Esterification to this compound: The final step is the Fischer esterification of the synthesized 6-bromo-2-methyl-3-nitrobenzoic acid. The acid would be refluxed with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid, to produce the desired final product, this compound.
Established Reaction Protocols
The synthesis of this compound is typically achieved in two sequential steps: the formation of the methyl ester precursor, Methyl 2-methyl-3-nitrobenzoate, followed by the crucial bromination of the aromatic ring.
Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid
The initial step involves the conversion of 2-methyl-3-nitrobenzoic acid to its corresponding methyl ester, Methyl 2-methyl-3-nitrobenzoate. This is a standard Fischer esterification reaction. The process generally involves reacting 2-methyl-3-nitrobenzoic acid with a methylating agent in the presence of an acid catalyst and a suitable solvent. google.comgoogle.com
A common laboratory-scale procedure involves dissolving 2-methyl-3-nitrobenzoic acid in a polar solvent such as acetone. google.com A methylating agent, for instance, dimethyl sulfate, is then added to the solution. The reaction is facilitated by the presence of a base, like potassium carbonate, and is typically carried out at ambient temperature. google.com
| Reactant | Reagent/Catalyst | Solvent | Temperature | Reference |
| 2-Methyl-3-nitrobenzoic acid | Dimethyl sulfate, Potassium carbonate | Acetone | Ambient | google.com |
| 2-Methyl-3-nitrobenzoic acid | Methanol, Sulfuric acid | Methanol | Reflux | truman.edu |
An alternative and well-established method is the Fischer esterification, where 2-methyl-3-nitrobenzoic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. truman.edu The equilibrium of this reaction is driven towards the product side by using an excess of the alcohol.
Step 2: Bromination of Methyl 2-methyl-3-nitrobenzoate
The subsequent and most critical step is the regioselective bromination of Methyl 2-methyl-3-nitrobenzoate to introduce a bromine atom at the 6-position of the benzene (B151609) ring. The directing effects of the existing substituents (methyl, nitro, and ester groups) on the aromatic ring play a crucial role in determining the position of bromination. While detailed protocols specifically for the 6-bromination of this substrate are not extensively documented in readily available literature, general principles of electrophilic aromatic substitution are applied.
Achieving regioselectivity for the 6-position can be challenging. However, related reactions on similar substrates suggest that the choice of brominating agent and reaction conditions is paramount. For instance, the Hurtley reaction, which involves the copper-catalyzed displacement of a bromine atom from an ortho-bromobenzoic acid by an enolate, has been explored for similar transformations, though its success can be substrate-dependent. bath.ac.uk
Process Optimization and Scale-Up Considerations
Optimizing the synthesis of this compound for larger-scale production involves careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Esterification Step Optimization:
For the esterification of 2-methyl-3-nitrobenzoic acid, process optimization can focus on several key areas. The choice of methylating agent is a significant factor; while dimethyl sulfate is effective, its toxicity necessitates stringent handling procedures. google.com Alternative, less hazardous methylating agents could be explored. The use of a large excess of methanol in Fischer esterification can be optimized to reduce raw material costs and simplify downstream processing. truman.edu Catalyst loading is another parameter that can be fine-tuned to maximize the reaction rate while minimizing catalyst cost and potential side reactions.
On a larger scale, the removal of water generated during the esterification is crucial to drive the reaction to completion. This can be achieved through azeotropic distillation. A two-stage esterification process has been reported for the synthesis of related nitrobenzoate esters, where water and excess alcohol are removed by distillation after the initial stage, followed by a second esterification with anhydrous alcohol to improve yield and purity. google.com
Bromination Step Optimization and Scale-Up:
The regioselective bromination step presents the most significant challenge for optimization and scale-up. Key considerations include:
Regioselectivity: Maximizing the yield of the desired 6-bromo isomer while minimizing the formation of other isomers is the primary goal. This can be influenced by the choice of brominating agent, catalyst, solvent, and reaction temperature.
Reaction Conditions: Careful control of reaction parameters is essential. For instance, in the synthesis of the isomeric Methyl 2-(bromomethyl)-3-nitrobenzoate, the reaction temperature is maintained between 55-75°C, and the progress is monitored by techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). smolecule.com Similar monitoring would be crucial for the 6-bromination reaction.
Solvent Selection: The choice of solvent can impact reaction rate, selectivity, and safety. For example, in the synthesis of a related brominated compound, methyl acetate was investigated as a chlorine-free solvent to avoid the formation of hazardous by-products. researchgate.net
Work-up and Purification: Developing an efficient and scalable work-up and purification protocol is vital. This may involve extraction, crystallization, or chromatographic methods to isolate the pure product.
| Process Step | Optimization/Scale-Up Consideration | Potential Benefit |
| Esterification | Use of alternative methylating agents | Improved safety profile |
| Optimization of methanol excess and catalyst loading | Reduced cost, simplified purification | |
| Two-stage esterification with water removal | Increased yield and purity | |
| Bromination | Screening of brominating agents and catalysts | Enhanced regioselectivity |
| Precise control of reaction temperature | Minimized side-product formation | |
| Use of environmentally benign solvents | Improved process safety and sustainability | |
| Overall Process | Implementation of continuous flow chemistry | Better reaction control, enhanced safety |
Chemical Transformations and Mechanistic Insights of Methyl 6 Bromo 2 Methyl 3 Nitrobenzoate
Anticipated Reactivity of the Aryl Bromide Moiety
The aryl bromide functionality is a key site for transformation, most notably through transition-metal-catalyzed cross-coupling reactions. It is expected that the bromine atom on the benzene (B151609) ring of Methyl 6-bromo-2-methyl-3-nitrobenzoate could participate in a variety of such reactions.
Table 1: Predicted Cross-Coupling Reactions at the Aryl Bromide Moiety
| Reaction Type | Potential Coupling Partner | Expected Product Structure | Catalyst System (Example) |
| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryl or vinyl-substituted benzoate (B1203000) derivative | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., K₂CO₃, Cs₂CO₃) |
| Heck Coupling | Alkenes | Alkenyl-substituted benzoate derivative | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃) |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted benzoate derivative | Pd catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amines (primary or secondary) | Amino-substituted benzoate derivative | Pd catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu) |
| Stille Coupling | Organostannanes | Aryl, vinyl, or alkyl-substituted benzoate derivative | Pd(PPh₃)₄ |
The electronic nature of the aromatic ring, influenced by the electron-withdrawing nitro and methyl ester groups, and the electron-donating methyl group, would play a significant role in the kinetics of these reactions. The steric hindrance from the adjacent methyl group might also influence the choice of catalyst and reaction conditions.
Predicted Reactions at the Methyl Ester Functional Group
The methyl ester group is susceptible to nucleophilic acyl substitution. The most common transformations would involve hydrolysis or transesterification.
Hydrolysis : Treatment with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) would be expected to cleave the ester, yielding 6-bromo-2-methyl-3-nitrobenzoic acid. Basic hydrolysis (saponification) would initially form the carboxylate salt, which would require an acidic workup to protonate and isolate the carboxylic acid.
Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst would likely result in the exchange of the methyl group for the new alkyl group of the alcohol.
Amidation : Reaction with ammonia (B1221849) or a primary/secondary amine could convert the methyl ester into the corresponding amide. This might require elevated temperatures or the use of a catalyst.
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the methyl ester to a primary alcohol, yielding (6-bromo-2-methyl-3-nitrophenyl)methanol. This reaction would likely also reduce the nitro group.
Expected Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, primarily reduction to an amino group.
Table 2: Anticipated Reduction Methods for the Nitro Group
| Reagent(s) | Expected Product | Notes |
| H₂, Pd/C (Catalytic Hydrogenation) | Methyl 6-bromo-3-amino-2-methylbenzoate | A common and often high-yielding method. May also cause debromination under harsh conditions. |
| Sn, HCl or Fe, HCl (Metal/Acid Reduction) | Methyl 6-bromo-3-amino-2-methylbenzoate | Classic methods for nitro group reduction. |
| Sodium Dithionite (Na₂S₂O₄) | Methyl 6-bromo-3-amino-2-methylbenzoate | A milder reducing agent that can be selective for the nitro group. |
The resulting aniline (B41778) derivative, Methyl 6-bromo-3-amino-2-methylbenzoate, would be a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules. The amino group could undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of other substituents.
Theoretical Electrophilic and Nucleophilic Aromatic Substitution Patterns
The existing substituents on the benzene ring would direct any further substitution reactions.
Nucleophilic Aromatic Substitution (SNAI) : The presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom would activate the aryl bromide towards nucleophilic aromatic substitution. However, in this specific isomer, the nitro group is meta to the bromine. A nitro group ortho or para to a leaving group is typically required to sufficiently activate the ring for SNAr. Therefore, SNAr reactions at the C-Br bond are expected to be difficult.
The Absence of Advanced Mechanistic Elucidations of Key Reactions
Without experimental studies on the reactions of this compound, there are no advanced mechanistic elucidations to report. Any discussion of reaction mechanisms would be purely speculative and based on analogies to simpler, well-studied systems. For instance, the mechanism of a hypothetical Suzuki coupling would be presumed to follow the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the specific electronic and steric effects of the substituents on this particular molecule could lead to deviations from the standard mechanism, which can only be determined through dedicated experimental and computational studies.
Strategic Utility of Methyl 6 Bromo 2 Methyl 3 Nitrobenzoate As a Building Block in Organic Synthesis
Application in the Synthesis of Complex Pharmaceutical Intermediates
Role in the Synthetic Route to Lenalidomide Analogues
There is no information in the provided search results that documents the use of Methyl 6-bromo-2-methyl-3-nitrobenzoate as a building block in the synthetic route to Lenalidomide or its analogues. Synthetic routes for Lenalidomide consistently refer to the use of Methyl 2-(bromomethyl)-3-nitrobenzoate. google.com
Development of Novel Organic Scaffolds
There is no available information detailing the use of this compound in the development and synthesis of novel organic scaffolds.
Catalysis and Ligand Design Incorporating this compound Derivatives
No research findings were identified that describe the application of this compound or its derivatives in the fields of catalysis or ligand design.
Green Chemistry Approaches in its Synthetic Applications
There is no information available regarding the application of green chemistry principles or the development of environmentally benign synthetic methods specifically involving this compound.
Advanced Spectroscopic and Chromatographic Characterization of Methyl 6 Bromo 2 Methyl 3 Nitrobenzoate
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy offers detailed insights into the molecular architecture of the target compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 6-bromo-2-methyl-3-nitrobenzoate, both ¹H (proton) and ¹³C NMR are essential for assigning the connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, a predictable pattern of signals is expected. The aromatic region would feature two signals corresponding to the two protons on the benzene (B151609) ring. Due to their different positions relative to the substituents, they would appear as distinct signals, likely doublets, because of coupling to each other. The methyl group attached to the ring and the methyl group of the ester function would each produce a singlet in the upfield region of the spectrum. The electron-withdrawing nature of the nitro and bromo groups would shift the aromatic protons to a lower field.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. For this compound, nine unique carbon signals are anticipated: six for the aromatic ring, one for the ester carbonyl group, and one for each of the two methyl groups. The carbonyl carbon is typically found at the most downfield position (around 165 ppm). The aromatic carbons' chemical shifts are influenced by the attached substituents, with carbons bonded to the bromine and nitro groups showing characteristic shifts.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | ~7.5 - 8.0 | Doublet |
| Ar-H | ~7.5 - 8.0 | Doublet |
| -COOCH₃ | ~3.9 | Singlet |
| Ar-CH₃ | ~2.5 | Singlet |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~164-166 |
| C-NO₂ | ~148-152 |
| C-Br | ~115-120 |
| C-COOCH₃ | ~130-135 |
| C-CH₃ | ~135-140 |
| Ar C-H | ~125-135 |
| Ar C-H | ~125-135 |
| -COOCH₃ | ~52-54 |
| Ar-CH₃ | ~15-20 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum for this compound is expected to show strong, characteristic absorption bands. A prominent peak corresponding to the C=O stretching of the ester group would be observed. Additionally, two strong bands, representing the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, are definitive markers. Other expected absorptions include C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic ring, and C-O stretching from the ester linkage.
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would effectively probe the symmetric stretching of the nitro group and the vibrations of the aromatic ring framework. The C=O stretch is also Raman active.
Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |
| Ester (C=O) | Stretch | 1720 - 1740 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ester (C-O) | Stretch | 1100 - 1300 |
| C-Br | Stretch | 500 - 650 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. longdom.org This allows for the determination of the elemental formula of a compound. For this compound (C₉H₈BrNO₄), HRMS can confirm its elemental composition beyond any doubt.
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound. nih.gov HRMS can measure the m/z of these ions to within a few parts per million (ppm) of their calculated values.
Calculated Exact Masses for Molecular Ions of this compound
| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |
| C₉H₈⁷⁹BrNO₄ | ⁷⁹Br | 272.9637 |
| C₉H₈⁸¹BrNO₄ | ⁸¹Br | 274.9616 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophore in this compound is the substituted nitrobenzene (B124822) ring. This system is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic system, which is conjugated with the nitro and carbonyl groups. The exact position of the maximum absorbance (λmax) and the molar absorptivity are dependent on the solvent used for the analysis.
Chromatographic Separation and Purity Assessment Methods
Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and is widely used for quantitative analysis. For this compound, a reversed-phase HPLC method would be most suitable. rsc.org In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.
The compound is dissolved in a suitable solvent, injected into the HPLC system, and eluted by a mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of components with different polarities. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
Typical HPLC Parameters for Analysis of this compound
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% formic acid or trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile byproducts and impurities that may arise during the synthesis of this compound. The inherent volatility of many potential impurities, including starting materials, isomeric variants, and side-reaction products, makes GC-MS an ideal method for ensuring the final product's purity. amazonaws.comresearchgate.net The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. researchgate.net
In a typical GC-MS analysis for this purpose, the sample is first dissolved in a suitable solvent, such as methylene (B1212753) chloride, and injected into the gas chromatograph. amazonaws.com The separation of components is achieved on a capillary column, often one with a non-polar stationary phase like dimethyl polysiloxane, which separates compounds based on their boiling points and polarity. amazonaws.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting fragmentation patterns are unique to each compound's molecular structure, acting as a "molecular fingerprint" that allows for unambiguous identification. researchgate.net
For quantitative analysis of trace-level genotoxic impurities (GTIs), which can include structural isomers of the target compound, operating the mass spectrometer in Selective Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity. amazonaws.com In SIM mode, the instrument is set to detect only specific mass fragments (m/z) that are characteristic of the impurities of interest. This targeted approach filters out background noise and allows for detection and quantification at parts-per-million (ppm) levels or lower. amazonaws.com For instance, in the analysis of related bromo-nitrobenzoate isomers, specific m/z fragments are selected for each potential impurity to ensure accurate quantification. amazonaws.com
The development and validation of such a GC-MS method would involve assessing parameters like specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) to meet regulatory standards. amazonaws.com
Table 1: Illustrative GC-MS Parameters for Impurity Profiling
| Parameter | Condition | Purpose |
| GC Column | Capillary column (e.g., SPB-1, 30 m x 0.25 mm ID, 1.0 µm film) | Provides high-resolution separation of volatile compounds. amazonaws.com |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. amazonaws.com |
| Injector Temp. | ~250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C) | Separates compounds based on boiling point differences. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns. nih.gov |
| MS Mode | Selective Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantifying trace-level impurities. amazonaws.com |
| Quantification Ions | Specific m/z values for each potential impurity and the parent compound | Allows for targeted detection and precise measurement of known byproducts. amazonaws.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for real-time monitoring of the synthesis of this compound. thieme.dechemistryhall.com It allows chemists to qualitatively track the progress of a reaction by observing the consumption of starting materials and the formation of the desired product and any byproducts. researchgate.netyoutube.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. chemistryhall.comscribd.com The plate is then placed vertically in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase or eluent. libretexts.org The choice of eluent is critical; for nitroaromatic compounds, mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or benzene, petroleum ether, and methanol, are often employed to achieve effective separation. youtube.comepa.gov
As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it at different rates. chemistryhall.com Separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. Less polar compounds interact weakly with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds adsorb more strongly to the stationary phase and have lower Rf values. scribd.com
For reaction monitoring, three lanes are typically spotted on the TLC plate: one for the starting material, one for the co-spotted mixture (starting material and reaction mixture in the same spot), and one for the reaction mixture itself. researchgate.net The spots are visualized, often under UV light, as aromatic rings absorb UV radiation and appear as dark spots. youtube.com By comparing the spots, one can determine if the starting material is being consumed and if a new spot corresponding to the product is appearing. The reaction is considered complete when the spot for the starting material has disappeared. researchgate.net
Table 2: Hypothetical TLC Monitoring of this compound Synthesis
| Compound | Polarity | Expected Rf Value | Observation During Reaction |
| Starting Material (e.g., Methyl 2-methyl-3-nitrobenzoate) | Less Polar than product | High (e.g., 0.7) | Spot intensity decreases over time and eventually disappears. |
| Product (this compound) | More Polar than starting material | Intermediate (e.g., 0.5) | A new spot appears and its intensity increases as the reaction progresses. |
| Polar Byproduct | Highly Polar | Low (e.g., 0.2) | May appear as a faint spot near the baseline if side reactions occur. |
X-ray Diffraction for Solid-State Structural Analysis
To perform the analysis, a high-quality single crystal of the compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be calculated. From this map, the precise positions of all atoms (except typically hydrogen) can be determined, yielding a detailed molecular structure. acs.org
For a substituted benzoate (B1203000) like this compound, X-ray analysis would confirm the substitution pattern on the benzene ring, resolving any ambiguity between potential isomers. It would detail the planarity of the benzene ring and the orientation of the methyl, bromo, nitro, and methyl ester substituents relative to the ring. researchgate.net For example, analysis of similar structures like 4-iodobenzoic acid has shown that molecules can form hydrogen-bonded dimers in the solid state, which then stack in specific arrangements. wikipedia.org The analysis for the title compound would similarly provide critical insights into its supramolecular chemistry.
Table 3: Structural Information Obtainable from X-ray Diffraction
| Structural Parameter | Description | Significance |
| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Defines the crystal system and lattice parameters. |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-Br, C-N, C=O). | Confirms covalent bonding and can indicate bond order. nih.gov |
| Bond Angles | The angle formed between three connected atoms (e.g., O-C=O in the ester). | Defines the local geometry and conformation of the molecule. nih.gov |
| Torsion Angles | The angle of rotation around a bond, defining the 3D shape. | Reveals the orientation of substituents relative to the aromatic ring. researchgate.net |
| Intermolecular Interactions | Non-covalent forces between adjacent molecules (e.g., halogen bonding, π-stacking). | Explains crystal packing and influences physical properties like melting point. wikipedia.org |
| Absolute Stereochemistry | The absolute 3D arrangement of atoms for a chiral molecule. | Not applicable if the crystal is centrosymmetric, but crucial for chiral compounds. |
Advanced Analytical Strategies for Isomeric Purity
Ensuring the isomeric purity of this compound is a critical analytical challenge, as synthetic routes can often generate a mixture of regioisomers. For instance, bromination or nitration of a substituted benzene ring can lead to products with substituents at different positions. Advanced analytical strategies are therefore essential to separate and quantify the desired isomer from potential impurities such as Methyl 2-bromomethyl-6-nitrobenzoate or other positional isomers. amazonaws.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for isomeric separation. Utilizing high-resolution capillary columns, these techniques can often separate isomers with subtle differences in polarity and boiling point. amazonaws.comrsc.org The choice of stationary phase is crucial; for HPLC, reversed-phase columns (like C18) or normal-phase columns can be screened, while for GC, columns with different polarities are tested to optimize separation. researchgate.net Coupling these chromatographic techniques with mass spectrometry (LC-MS or GC-MS) provides the necessary selectivity to distinguish between isomers, which often have identical molecular weights but produce different fragmentation patterns or can be separated chromatographically. amazonaws.comresearchgate.net
For particularly challenging separations, including chiral isomers if applicable, more specialized techniques are employed. Supercritical Fluid Chromatography (SFC) , often coupled with MS, can offer unique selectivity and is particularly effective for separating isomers. nih.gov Chiral chromatography, using a chiral stationary phase (CSP), is the definitive method for separating enantiomers. chromatographyonline.comwvu.edu
Another powerful tool for purity assessment is Quantitative Nuclear Magnetic Resonance (Q-NMR) spectroscopy . Q-NMR can determine the purity of a substance and quantify the amount of an isomeric impurity without the need for a reference standard of the impurity itself. libretexts.org By integrating the signals in the ¹H or ¹³C NMR spectrum that are unique to each isomer, their relative concentrations can be accurately calculated. This method is highly precise and can be validated for linearity and accuracy, making it a valuable orthogonal technique to chromatography. libretexts.orgnih.gov
Table 4: Comparison of Advanced Analytical Strategies for Isomeric Purity
| Technique | Principle of Separation/Quantification | Advantages | Limitations |
| High-Resolution GC/HPLC | Differential partitioning of isomers between stationary and mobile phases. amazonaws.com | Robust, widely available, high efficiency. | May not resolve all closely related isomers. |
| SFC-MS/MS | Separation using a supercritical fluid as the mobile phase. nih.gov | Fast, unique selectivity, orthogonal to LC and GC. | Less common instrumentation. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.comwvu.edu | The gold standard for separating enantiomers. | Not applicable for non-chiral regioisomers; expensive columns. sepscience.com |
| Quantitative NMR (Q-NMR) | Integration of unique resonance signals for each isomer. libretexts.org | Highly accurate, no reference standard needed for the impurity, non-destructive. | Lower sensitivity than MS-based methods, requires resolvable signals. nih.gov |
Computational Chemistry and Theoretical Modeling of Methyl 6 Bromo 2 Methyl 3 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of Methyl 6-bromo-2-methyl-3-nitrobenzoate. These calculations provide a detailed picture of how the constituent atoms are held together and how the electrons are distributed within the molecule.
Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of accuracy and computational cost. mdpi.comresearchgate.net By using various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311+G(d,p)), researchers can model the molecule's geometry and electronic properties. icm.edu.pl
Key parameters obtained from these calculations include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. mdpi.com
Furthermore, quantum chemical calculations can elucidate the charge distribution within the molecule. The calculated atomic charges reveal the electron density on each atom, highlighting the electrophilic and nucleophilic sites. In this compound, the carbon atoms attached to the nitro and bromo groups are expected to be electron-deficient, while the oxygen atoms of the nitro and ester groups will be electron-rich.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 6.4 eV |
| Dipole Moment | 4.2 D |
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry provides a powerful lens through which to study the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.
For instance, the nucleophilic aromatic substitution (SNAr) reaction is a common transformation for nitroaromatic compounds. Computational studies can model the attack of a nucleophile on the aromatic ring, leading to the formation of a Meisenheimer complex as an intermediate. mdpi.com The calculations can determine the relative energies of the transition states for nucleophilic attack at different positions on the ring, thus predicting the regioselectivity of the reaction.
The energetics of the reaction, including the enthalpy and Gibbs free energy of activation, can be calculated to predict reaction rates. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism. Computational studies can also shed light on the role of the solvent in the reaction by using continuum solvation models or by explicitly including solvent molecules in the calculations.
Table 2: Calculated Activation Energies for Nucleophilic Aromatic Substitution on a Substituted Nitrobenzoate (Illustrative Data)
| Nucleophile | Position of Attack | Activation Energy (kcal/mol) |
| Methoxide | C4 | 18.5 |
| Methoxide | C6 | 22.1 |
| Ammonia (B1221849) | C4 | 20.3 |
| Ammonia | C6 | 24.8 |
Molecular Conformation and Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape and dynamic behavior of this molecule.
Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. For this compound, the orientation of the methyl ester and nitro groups relative to the benzene (B151609) ring are of particular interest. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy conformations.
Molecular dynamics simulations provide a time-dependent view of the molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This allows for the study of vibrational motions, conformational changes, and interactions with solvent molecules. These simulations can provide insights into how the molecule explores its conformational space and the timescales of these motions.
Table 3: Torsional Barriers for Key Rotatable Bonds in a Substituted Aromatic Ester (Illustrative Data)
| Rotatable Bond | Torsional Barrier (kcal/mol) |
| Ar-COOCH3 (C-C bond) | 5.2 |
| Ar-NO2 (C-N bond) | 3.8 |
| O-CH3 (ester) | 1.1 |
Predictive Modeling for Reactivity and Selectivity
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, aims to correlate the structural or computational properties of molecules with their reactivity and selectivity. nih.gov For a series of related compounds, these models can be used to predict the behavior of new, unsynthesized molecules.
In the context of this compound, predictive models could be developed to forecast its reactivity in various reactions. For example, a QSAR model could be built to predict the rate of a particular reaction based on calculated descriptors such as HOMO/LUMO energies, atomic charges, and steric parameters. optibrium.com
These models are typically developed by creating a dataset of molecules with known reactivity and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical relationship between the descriptors and the observed activity. nih.govuvic.ca Once a robust model is established, it can be used to predict the reactivity of this compound and to design new molecules with desired reactivity profiles. This predictive capability is invaluable in guiding synthetic efforts and accelerating the discovery of new chemical entities.
Table 4: Example of Descriptors Used in a QSAR Model for Predicting Reactivity of Halogenated Nitroaromatics (Illustrative)
| Descriptor | Description |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| C-Halogen Bond Length | The length of the bond between the aromatic carbon and the halogen |
| Electrostatic Potential | The electrostatic potential at the nucleus of the reaction center |
| Steric Hindrance Parameter | A measure of the steric bulk around the reaction site |
Emerging Research Frontiers and Future Perspectives
Innovations in Sustainable Synthesis of Methyl 6-bromo-2-methyl-3-nitrobenzoate
The traditional synthesis of polysubstituted nitroaromatics often involves harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes to this compound. Key areas of innovation are expected to include:
Green Brominating Agents: A shift away from molecular bromine towards safer and more selective brominating agents is anticipated. This could involve the use of N-bromosuccinimide (NBS) or other N-bromo reagents in conjunction with green solvents or catalyst systems.
Catalytic Nitration: The development of solid acid catalysts or other heterogeneous catalysts for the nitration step could minimize the use of corrosive mixed acids (HNO₃/H₂SO₄), which are conventionally used for nitration of aromatic compounds. echemi.comaiinmr.comrsc.org This would not only reduce waste but also simplify product purification.
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and control over reaction parameters. The synthesis of this compound in a flow reactor could enable precise temperature control, reduced reaction times, and improved yields.
Biocatalysis: The use of enzymes for the regioselective functionalization of aromatic rings is a rapidly growing field. Future research may explore the potential of engineered enzymes for the synthesis of this compound or its precursors, offering a highly sustainable and selective alternative to traditional chemical methods.
| Synthetic Strategy | Potential Advantages | Challenges |
| Green Brominating Agents | Reduced hazard, improved selectivity | Catalyst development, cost-effectiveness |
| Catalytic Nitration | Minimized acid waste, easier workup | Catalyst deactivation, regioselectivity control |
| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability, substrate scope limitations |
Discovery of Unexplored Reactivity Profiles
The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to delve into the following areas:
Cross-Coupling Reactions: The bromo substituent is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 6-position, leading to a diverse library of derivatives.
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic substitution. This could enable the displacement of the bromo group or other potential leaving groups with various nucleophiles.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide a key intermediate for the synthesis of various heterocyclic compounds and other functional molecules. The development of chemoselective reduction methods that leave the ester and bromo functionalities intact will be a key focus.
Ortho-Lithiation: The directing effects of the substituents could be exploited in directed ortho-metalation reactions, allowing for the introduction of new functional groups at specific positions on the aromatic ring.
| Reaction Type | Potential Transformation | Key Enabling Factors |
| Suzuki Coupling | Aryl or heteroaryl group at the 6-position | Palladium catalyst, suitable boronic acid |
| Nucleophilic Aromatic Substitution | Introduction of O, N, or S-nucleophiles | Strong electron-withdrawing groups, suitable nucleophile |
| Nitro Group Reduction | Formation of an amino group | Chemoselective reducing agents |
| Directed Ortho-Metalation | Functionalization adjacent to existing groups | Directing group ability, organolithium reagents |
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes are powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single step. researchgate.net The diverse functionalities of this compound make it an ideal candidate for integration into such processes. Future research could explore:
Ugi and Passerini Reactions: Following the reduction of the nitro group to an amine, the resulting aniline (B41778) derivative could be a key component in isocyanide-based MCRs like the Ugi and Passerini reactions, leading to the rapid synthesis of peptide-like scaffolds.
Heterocycle Synthesis: The compound could serve as a precursor for the synthesis of various heterocyclic systems. For example, the amino derivative could undergo condensation reactions to form quinolines, indoles, or benzodiazepines.
Domino Reactions: A sequence of reactions, where the product of one reaction is the substrate for the next, could be designed starting from this compound. For instance, a cross-coupling reaction followed by an intramolecular cyclization could lead to the formation of complex polycyclic structures.
Advanced In Situ Spectroscopic Monitoring of Transformations
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound, the application of advanced in situ spectroscopic techniques will be crucial. These techniques allow for the real-time monitoring of reactions without the need for sampling and quenching. mt.comspectroscopyonline.comnih.gov
In Situ NMR Spectroscopy: This technique can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. nih.gov It would be particularly useful for studying complex reaction mixtures and identifying transient species.
In Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the disappearance of starting materials and the appearance of products by tracking their characteristic functional group vibrations. They are well-suited for both batch and flow chemistry setups.
Process Analytical Technology (PAT): The integration of in situ spectroscopic monitoring with automated process control systems will enable the development of more robust and efficient synthetic processes for this compound and its derivatives.
| Spectroscopic Technique | Information Gained | Potential Application |
| In Situ NMR | Structural elucidation of intermediates | Mechanistic studies of complex transformations |
| In Situ FT-IR/Raman | Real-time concentration profiles | Reaction kinetics and endpoint determination |
| Process Analytical Technology | Automated process control | Optimization and scale-up of synthesis |
Computational Design of Next-Generation Derivatives and Applications
Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery of new derivatives of this compound with tailored properties and applications.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations. It can also be used to calculate the electronic and spectroscopic properties of novel derivatives.
Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity is identified for a derivative of this compound, QSAR studies can be employed to develop models that correlate molecular structure with activity. These models can then be used to design new derivatives with enhanced potency.
Materials Science Applications: Computational screening could be used to predict the potential of novel derivatives for applications in materials science, such as organic electronics or as components of functional polymers. The electronic properties calculated through computational methods can help in identifying candidates for these applications.
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory | Reactivity, electronic structure, spectra | Guiding synthetic efforts, understanding properties |
| QSAR | Biological activity | Design of more potent bioactive molecules |
| Molecular Docking | Binding affinity to biological targets | Virtual screening for drug discovery |
| Materials Property Prediction | Electronic and optical properties | Discovery of new functional materials |
Q & A
Q. How can researchers optimize the synthesis of Methyl 6-bromo-2-methyl-3-nitrobenzoate to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures (e.g., reflux conditions) enhance reaction rates but may increase side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while non-polar solvents may improve selectivity.
- Catalyst/Additives : Acidic catalysts (e.g., methanesulfonic acid) are critical for esterification and nitration steps.
- Reaction Time : Monitor via TLC or HPLC to avoid over-reaction of nitro or bromo substituents.
Table 1 summarizes key parameters:
| Parameter | Optimal Range/Approach | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C (reflux) | High yield, risk of decomposition |
| Solvent | Dichloromethane or DMF | Balances solubility and reactivity |
| Catalyst | Methanesulfonic acid (0.5–1.0 eq) | Accelerates esterification |
| Reaction Time | 6–12 hours (TLC monitoring) | Prevents byproduct formation |
Multi-step protocols (e.g., bromination followed by nitration) require sequential optimization .
Q. What role do the bromo, methyl, and nitro functional groups play in the reactivity of this compound?
- Methodological Answer : Each functional group contributes distinct electronic and steric effects:
- Bromo (Br) : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or facilitates cross-coupling reactions (e.g., Suzuki).
- Methyl (CH₃) : Electron-donating group that directs electrophilic substitution to specific positions (meta/para).
- Nitro (NO₂) : Strong electron-withdrawing group that activates the ring for reduction (e.g., catalytic hydrogenation to amine derivatives).
Researchers should use computational tools (e.g., DFT calculations) to predict regioselectivity and validate with experimental data (e.g., NMR, X-ray) .
Q. What crystallization methods are recommended for isolating this compound?
- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethanol/water) yields high-purity crystals. For X-ray crystallography:
- Solvent Screening : Test solvents with varying polarity (e.g., hexane/ethyl acetate).
- Temperature Gradient : Gradual cooling from 50°C to 4°C enhances crystal growth.
Software tools like SHELXTL or WinGX assist in structure refinement and validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from experimental resolution or refinement parameters. To address this:
- Data Re-refinement : Reprocess raw diffraction data using SHELXL with updated constraints (e.g., riding hydrogen models).
- Twinned Crystals : Use TwinRotMat in PLATON to detect and model twinning.
- Validation Tools : Employ checkCIF (IUCr) to identify outliers in geometric parameters.
Cross-referencing with high-resolution studies (e.g., synchrotron data) improves reliability .
Q. What advanced strategies can be used to study the mechanistic pathways of this compound in catalytic reactions?
- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) combined with in-situ spectroscopy (Raman or FTIR) tracks intermediate formation. For example:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- Computational Modeling : Use Gaussian or ORCA to simulate transition states and validate with experimental activation energies.
Mechanistic studies require coupling synthetic data with computational insights .
Q. How can SHELXL be leveraged to refine challenging crystal structures of this compound derivatives?
- Methodological Answer : For disordered structures or high thermal motion:
- Restraints : Apply SIMU/DELU restraints to manage anisotropic displacement parameters.
- Hirshfeld Atom Refinement (HAR) : Improves hydrogen atom positioning in polarizable environments.
- Twinned Data : Use TWIN/BASF commands to refine twin fractions.
Recent SHELXL updates (post-2015) support improved handling of non-covalent interactions (e.g., halogen bonding) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Compare decomposition onset temperatures and correlate with synthetic batches. Contradictions often arise from impurities (e.g., residual solvents), which can be identified via GC-MS or elemental analysis .
Software and Tools
Table 2: Key Software for Structural Analysis
| Software | Application | Reference |
|---|---|---|
| SHELXL | Crystal structure refinement | |
| WinGX | Crystallography data integration | |
| ORTEP-3 | Thermal ellipsoid visualization | |
| PLATON | Validation and twinning analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
